4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C24H25ClN2O3S and a molecular weight of 456.9849 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted aniline, and a sulfonyl phenyl group attached to a benzamide core.
Preparation Methods
The synthesis of 4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 4-[(3-chloro-2-methylanilino)sulfonyl]aniline under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The chloro-substituted aniline moiety may also contribute to binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
4-tert-Butylphenylacetylene: This compound shares the tert-butyl group but differs in its alkyne functionality.
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: This compound has multiple tert-butyl groups and a quinone structure, making it distinct in its reactivity and applications.
4-tert-Butyl-3-iodoheptane: This compound includes a tert-butyl group and an iodine atom, differing significantly in its chemical behavior.
Properties
Molecular Formula |
C24H25ClN2O3S |
---|---|
Molecular Weight |
457g/mol |
IUPAC Name |
4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H25ClN2O3S/c1-16-21(25)6-5-7-22(16)27-31(29,30)20-14-12-19(13-15-20)26-23(28)17-8-10-18(11-9-17)24(2,3)4/h5-15,27H,1-4H3,(H,26,28) |
InChI Key |
METXZKLRNFJEEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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